Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate
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Description
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.334. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
One application involves the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. These compounds can be prepared enantioselectively through electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, utilizing tert-butyl bromoacetate and introducing nitrogen through the Curtius reaction (Arvanitis et al., 1998).
Asymmetric Hydrogenation
Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate's derivatives are also employed in asymmetric hydrogenation reactions. Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the ligand's utility in catalysis (Imamoto et al., 2012).
Spirocyclic Indoline Lactone Synthesis
The compound has been used in synthesizing spirocyclic indoline lactone, showcasing its role in creating complex molecular architectures. This involves base-promoted cyclization and subsequent reactions leading to high yields of the desired product as a single diastereomer (Hodges et al., 2004).
Magnetism in Rare-Earth Metal Compounds
In the field of materials science, the compound's derivatives have been utilized in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds are studied for their structural arrangements and magnetic properties, contributing to the understanding of magnetic interactions in complex systems (Yadav et al., 2015).
Asymmetric Synthesis of Amines
Moreover, N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, highlighting the compound's significance in organic synthesis (Ellman et al., 2002).
Properties
IUPAC Name |
tert-butyl 2-[3-(aminomethyl)phenyl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLRVYSXYBEIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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